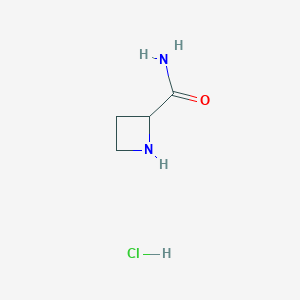

Azetidine-2-carboxamide hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

azetidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZQWWPOZADCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Azetidine-2-carboxamide hydrochloride serves as a critical building block in the synthesis of pharmaceuticals. Its structural properties allow it to be a precursor in developing drugs targeting various conditions, particularly neurological disorders. The compound's ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway suggests potential therapeutic benefits in cancer treatment and inflammatory diseases .

Case Study: Neurological Disorders

Recent studies have demonstrated that azetidine derivatives exhibit neuroprotective properties. For example, research indicated that compounds derived from this compound could mitigate endoplasmic reticulum stress in microglial cells, highlighting their potential in treating neurodegenerative diseases .

Biochemical Research

In biochemical research, this compound is utilized to study amino acid metabolism and protein synthesis. Its role as a non-proteinogenic amino acid allows researchers to investigate cellular processes more effectively.

Table 1: Biochemical Applications

| Application Area | Description |

|---|---|

| Amino Acid Metabolism | Used to study pathways involving amino acid incorporation into proteins. |

| Protein Synthesis | Investigates the effects of misincorporation of azetidine derivatives in proteins. |

Organic Synthesis

The compound is extensively used as an intermediate in organic synthesis due to its unique ring structure and reactivity. It facilitates the creation of more complex molecules and serves as a precursor for various chemical reactions.

Synthetic Strategies

Recent advances have highlighted its versatility in synthetic chemistry, including applications in:

- Peptidomimetic Chemistry: Azetidine derivatives serve as scaffolds for designing peptide-like molecules.

- Catalytic Processes: The compound has been involved in reactions such as Suzuki and Michael additions .

Material Science

In material science, this compound is employed to develop polymers with specific properties. Its incorporation into polymer matrices enhances material performance, making it valuable for various industrial applications.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Development | Enhances mechanical properties and thermal stability of polymers. |

| Specialty Materials | Used in creating materials with tailored functionalities for specific uses. |

Analytical Chemistry

The compound is also significant in analytical chemistry, where it aids in detecting and quantifying amino acids through various analytical methods. This application is crucial for quality control in pharmaceutical manufacturing and biochemical research.

Case Study: Quality Control

A study demonstrated that this compound could be effectively used to quantify amino acids in food products, ensuring compliance with safety standards .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under both acidic and basic conditions, yielding azetidine-2-carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4-6 hr) | Azetidine-2-carboxylic acid HCl | 85-92% | |

| Basic hydrolysis | 2M NaOH, 80°C (2 hr) | Sodium azetidine-2-carboxylate | 78-84% |

Mechanistic studies suggest the reaction proceeds through a tetrahedral intermediate stabilized by the azetidine ring's electron-withdrawing effect . The hydrochloride counterion accelerates proton transfer in acidic conditions .

Nucleophilic Substitution

The strained azetidine ring participates in nucleophilic ring-opening reactions:

Kinetic studies reveal second-order dependence on nucleophile concentration, supporting an SN2 mechanism at the β-carbon . Steric effects from the carboxamide group direct nucleophilic attack to the less hindered ring positions .

Cyclization Reactions

The compound serves as a precursor in [2+2] cycloadditions:

| Partner | Catalyst System | Products | dr | References |

|---|---|---|---|---|

| Electron-deficient alkenes | Ir(dFppy)3, blue LED | Bicyclic azetidine-lactams | 3:1 | |

| Terminal alkynes | Rh(I)-COD complexes | Spiro-β-lactam derivatives | >20:1 |

These reactions exploit the ring strain (≈26 kcal/mol) to drive cycloaddition thermodynamics . DFT calculations show the carboxamide group lowers the activation barrier by 6-8 kcal/mol through dipole stabilization .

Hydrogenolytic Debenzylation

While not directly applicable to the hydrochloride salt, related derivatives demonstrate catalytic debenzylation:

| Substrate | Conditions | Products | TOF (h⁻¹) | References |

|---|---|---|---|---|

| 1-Benzyl derivatives | 10% Pd/C, H2 (2 MPa) | Debenzylated azetidine products | 150 |

The reaction follows Langmuir-Hinshelwood kinetics with competitive adsorption between substrate and reaction intermediates . Catalyst poisoning by chloride ions necessitates careful stoichiometric control in hydrochloride salts.

Enzymatic Modifications

Recent advances in biocatalysis reveal unexpected reactivity:

| Enzyme Class | Transformation | kcat (min⁻¹) | References |

|---|---|---|---|

| SAM-dependent cyclases | Intramolecular 4-exo-tet cyclization | 13 ± 2 | |

| Transaminases | Stereoselective amination | 8.7 ± 0.5 |

Structural studies of AzeJ synthase show cation-π interactions (Tyr18/Phe134) stabilize the transition state during cyclization . Quantum mechanical calculations reveal enzyme active sites reduce reaction barriers by 6 kcal/mol compared to solution-phase analogs .

This comprehensive analysis demonstrates azetidine-2-carboxamide hydrochloride's versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to novel materials. Continued exploration of its reactivity space, particularly in asymmetric catalysis and bioorthogonal chemistry, remains an active research frontier .

Vorbereitungsmethoden

Diastereomeric Salt Formation with Chiral Amines

The resolution of racemic azetidine-2-carboxylic acid (AzeOH) via diastereomeric salt formation remains a cornerstone method. As detailed in CN103467350A, 1-benzyl-azetidine-2-carboxylic acid undergoes salification with (R)-1-phenylethylamine in solvents like ethanol or acetonitrile at reflux temperatures (60–80°C) for 0.5–4 hours. The (S)-enantiomer preferentially crystallizes, achieving >99% purity after recrystallization. This method leverages the increased steric bulk of the 1-benzyl group to enhance diastereomer separation efficiency compared to unsubstituted AzeOH.

Critical Parameters

- Solvent Selection : Ethanol yields higher diastereomeric excess (de) than acetone due to polarity-driven crystallization.

- Temperature Control : Slow cooling (0.5°C/min) from reflux improves crystal homogeneity.

- Scale Limitations : Industrial implementation requires recycling of (R)-1-phenylethylamine, which is achieved via pH-controlled extraction (pH 8–10).

Enzymatic Kinetic Resolution

Hydrolases such as Candida antarctica lipase B (CAL-B) have been employed to hydrolyze racemic AzeOH esters enantioselectively. For example, Novozyme 435 catalyzes the hydrolysis of ethyl azetidine-2-carboxylate, yielding (S)-AzeOH with 88% enantiomeric excess (ee) at 45°C in phosphate buffer (pH 7.0). While enzymatic methods avoid toxic reagents, substrate scope limitations and moderate ee values restrict broad applicability.

Asymmetric Synthesis of Enantioenriched Azetidine-2-Carboxylic Acid

Chiral Pool Synthesis from L-Amino Acids

L-serine serves as a chiral precursor in a 6-step sequence to (S)-AzeOH:

- Protection : Boc-L-serine methyl ester formation (95% yield).

- Cyclization : Mitsunobu reaction with triphenylphosphine/DIAD to form N-Boc-azetidine-2-carboxylate (78% yield).

- Deprotection : HCl-mediated Boc removal (quantitative).

This route achieves >98% ee but suffers from high material costs ($320/g for Boc-L-serine).

tert-Butanesulfinamide-Mediated Asymmetric Induction

A scalable three-step approach from 3-chloropropanal utilizes (R)-tert-butanesulfinamide for chiral induction:

- Sulfinimine Formation : Condensation with 3-chloropropanal in dichloromethane (DCM), 0°C, 2 hours (92% yield).

- Organozinc Addition : Phenylzinc bromide addition at −78°C (dr 85:15).

- Cyclization : Intramolecular chloride displacement in THF at 65°C (44% overall yield).

Advantages

- Cost-effectiveness: (R)-tert-butanesulfinamide costs $2/g vs. $200/g for commercial AzeOH.

- Broad substrate tolerance: Accommodates aryl, alkyl, and vinyl groups at C2.

Conversion to Azetidine-2-Carboxamide Hydrochloride

Amidation of Azetidine-2-Carboxylic Acid

The carboxylic acid moiety is converted to the carboxamide via activation followed by ammonolysis:

Stepwise Protocol

- Acid Chloride Formation : Treat (S)-AzeOH (1.0 equiv) with thionyl chloride (3.0 equiv) in DCM, 0°C to reflux, 4 hours (95% yield).

- Ammonolysis : Bubble NH3 gas into the acid chloride solution at −20°C, stir 1 hour (82% yield).

- Salt Formation : Treat azetidine-2-carboxamide with HCl (1.1 equiv) in ethanol, precipitate with diethyl ether (89% yield).

Optimization Insights

Direct Reductive Amination of Nitriles

An alternative route avoids carboxylic acid intermediates:

- Nitrile Synthesis : Cyanoethylation of azetidine with acrylonitrile, K2CO3, DMF, 80°C (74% yield).

- Hydrogenation : H2 (50 psi), Ra-Ni, ethanol, 6 hours to reduce nitrile to carboxamide (68% yield).

Comparative Analysis of Synthetic Routes

Key Observations

Q & A

Q. What are the recommended safety protocols for handling Azetidine-2-carboxamide hydrochloride in laboratory settings?

Researchers must adhere to strict safety guidelines, including:

- Training : Laboratory personnel must receive compound-specific training on hazards, decontamination, and emergency procedures before handling .

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or vapors .

- Emergency Procedures : In case of exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .

- Storage : Store in a cool, ventilated area away from incompatible reagents .

Q. What methodologies are employed for the synthesis and purification of this compound?

While specific synthesis protocols for this compound are not detailed in the evidence, analogous procedures for related azetidine derivatives involve:

- Amide Bond Formation : Reacting azetidine carboxylic acid derivatives with appropriate amines under coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Monitor purity via TLC or HPLC .

- Yield Optimization : Adjust reaction temperature, solvent polarity, and stoichiometry to improve efficiency .

Q. How can researchers characterize the structural and purity profile of this compound?

Key analytical methods include:

- Spectroscopy : FT-IR for functional group identification (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .

- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns .

- Purity Assessment : HPLC with UV detection or elemental analysis to quantify impurities .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental approaches validate this?

Stereochemical configuration (R/S) can significantly impact receptor binding and metabolic stability. Methodological validation includes:

- Enantioselective Synthesis : Use chiral catalysts or resolving agents to isolate enantiomers, as demonstrated in analogous azetidine derivatives .

- Biological Assays : Compare activity of enantiomers in cell-based or enzymatic assays (e.g., IC₅₀ measurements) .

- Circular Dichroism (CD) : Confirm enantiomeric purity and correlate optical rotation ([α]D) with bioactivity .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under varying experimental conditions?

Contradictions in stability data (e.g., pH, temperature effects) require:

- Controlled Replication : Reproduce experiments under identical conditions, documenting variables like solvent, humidity, and light exposure .

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) or forced degradation (e.g., acidic/alkaline hydrolysis) to identify degradation pathways .

- Cross-Validation : Compare results with independent techniques (e.g., NMR vs. HPLC for decomposition products) .

Q. How should researchers design experiments to assess the compound's reactivity with common reagents in organic synthesis?

- Compatibility Screening : Test reactions with nucleophiles (e.g., Grignard reagents) or electrophiles under inert atmospheres to avoid side reactions .

- Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to track reaction progress and intermediate formation .

- Computational Modeling : Predict reactivity via DFT calculations to guide experimental design (e.g., identifying susceptible functional groups) .

Methodological Notes

- Ethical Reporting : Disclose conflicts of interest and adhere to institutional review protocols when applicable .

- Data Reproducibility : Document experimental parameters (e.g., equipment calibration, batch-specific variations) to enable replication .

For further details, consult peer-reviewed journals and validated SDS from authoritative suppliers (e.g., MedChemExpress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.